molecular formula C16H10N2O B12572868 2-Phenyl[1,3]oxazolo[4,5-b]quinoline CAS No. 634202-58-7

2-Phenyl[1,3]oxazolo[4,5-b]quinoline

Cat. No.: B12572868
CAS No.: 634202-58-7
M. Wt: 246.26 g/mol
InChI Key: ZSGMMDLDOHQWEN-UHFFFAOYSA-N
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Description

2-Phenyl[1,3]oxazolo[4,5-b]quinoline is a heterocyclic compound that features a fused ring system combining oxazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl[1,3]oxazolo[4,5-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzyl alcohols with secondary alcohols through a visible-light-mediated oxidative cyclization . Another approach involves the cyclization of N-propargylamides using a metal-free process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl[1,3]oxazolo[4,5-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or oxazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-Phenyl[1,3]oxazolo[4,5-b]quinoline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Phenyl[1,3]oxazolo[4,5-b]quinoline is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

634202-58-7

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

2-phenyl-[1,3]oxazolo[4,5-b]quinoline

InChI

InChI=1S/C16H10N2O/c1-2-6-11(7-3-1)16-18-15-14(19-16)10-12-8-4-5-9-13(12)17-15/h1-10H

InChI Key

ZSGMMDLDOHQWEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4C=C3O2

Origin of Product

United States

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